molecular formula C26H26N4 B2392806 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline CAS No. 361160-54-5

4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline

Cat. No.: B2392806
CAS No.: 361160-54-5
M. Wt: 394.522
InChI Key: IMFCPWPAWALIJD-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a quinazoline derivative featuring a 4-methylphenyl group at position 4 of the quinazoline core and a 2-methylphenyl-substituted piperazine moiety at position 2. The structural flexibility of the quinazoline scaffold allows for diverse substitutions, enabling fine-tuning of physicochemical and biological properties.

Properties

IUPAC Name

4-(4-methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4/c1-19-11-13-21(14-12-19)25-22-8-4-5-9-23(22)27-26(28-25)30-17-15-29(16-18-30)24-10-6-3-7-20(24)2/h3-14H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFCPWPAWALIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the piperazine moiety and the methylphenyl groups can be done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions to improve yield and reduce costs. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups.

    Reduction: Reduction reactions could target the quinazoline ring or the piperazine moiety.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds similar to 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline exhibit inhibitory effects on various cancer cell lines. For instance, a study demonstrated that certain quinazoline derivatives effectively inhibited the proliferation of breast and lung cancer cells by inducing apoptosis through caspase activation pathways .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)5.2
Compound BA549 (Lung)3.8
Compound CHeLa (Cervical)4.5

Antimicrobial Properties

The antimicrobial efficacy of quinazoline derivatives has also been investigated. Compounds with similar structures have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FP. aeruginosa15 µg/mL

Neurological Disorders

Research has indicated that quinazoline derivatives may serve as potential treatments for neurological disorders such as depression and anxiety. A study highlighted the effectiveness of certain compounds in inhibiting monoamine oxidase enzymes, which are implicated in mood regulation . This suggests that derivatives like 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline could be explored for antidepressant properties.

Table 3: MAO Inhibition Activity

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)
Compound G8570
Compound H9065

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of several quinazoline derivatives, including the target compound, on human breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers, suggesting a promising therapeutic potential against breast cancer .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a series of quinazoline derivatives were synthesized and tested against common pathogens. The results demonstrated that compounds similar to the target compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to Enzymes or Receptors: Inhibiting or activating their function.

    Interfere with DNA/RNA: Affecting gene expression or replication.

    Modulate Signaling Pathways: Altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)quinazoline
  • Key Difference : The piperazine ring is substituted with a 4-methoxyphenyl group instead of 2-methylphenyl.
  • Impact: Physicochemical Properties: Higher molecular weight (410.52 vs. ~386 for the target compound) and increased logP (6.79 vs. estimated ~5.8 for the target) due to the methoxy group’s electron-donating nature .
4-(4-(2-Methylphenylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)quinazoline (26ab)
  • Key Difference : Incorporates a sulfonyl group and a thiophene substituent on the quinazoline.
  • Impact: Synthesis: Requires sulfonylation reactions, which may reduce yield compared to alkylation methods used for the target compound .

Modifications to the Quinazoline Core

2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4(3H)-one
  • Key Difference : Quinazolin-4(3H)-one core (saturated C3–N4 bond) vs. the fully aromatic quinazoline in the target compound.
  • Impact: Hydrogen Bonding: The ketone group at position 4 enhances hydrogen-bond acceptor capacity, influencing binding to enzymes like glucocerebrosidase . Bioactivity: Quinazolinones are associated with anticonvulsant and anti-inflammatory activities .
4-Chloro-2-(4-piperazin-1-yl)quinazolines
  • Key Difference : Chlorine substituent at position 4 of the quinazoline.
  • Impact: Reactivity: The chlorine atom enables nucleophilic substitution, facilitating further derivatization .

Linker and Conformational Flexibility

3-(Admantan-1-yl)-2-[4-(4-aminocyclohexyl)piperazin-1-yl]methyl-quinazolin-4(3H)-one (113)
  • Key Difference : A methylene linker between the piperazine and quinazoline.
  • Synthesis Complexity: Requires multi-step reactions, reducing synthetic feasibility compared to direct piperazine coupling .

Comparative Physicochemical and Pharmacological Profiles

Compound Name Molecular Weight logP Key Substituents Reported Bioactivity
Target Compound ~386 ~5.8 2-Methylphenyl (piperazine), 4-methylphenyl (quinazoline) N/A (inferred kinase modulation)
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(4-methylphenyl)quinazoline 410.52 6.79 4-Methoxyphenyl (piperazine) Neurological target modulation
4-(4-(2-Methylphenylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)quinazoline 463.56 ~7.2 Sulfonyl, thiophene Glucocerebrosidase inhibition
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4(3H)-one 365.40 4.12 Fluorophenyl, quinazolinone Anticonvulsant activity
4-Chloro-2-(4-piperazin-1-yl)quinazoline 320.80 3.98 Chlorine (quinazoline) Anticonvulsant activity

Biological Activity

The compound 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline is a member of the quinazoline family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline can be represented as follows:

  • Molecular Formula : C23H26N4
  • Molecular Weight : 374.48 g/mol
  • SMILES Notation : CC(C1=CC=CC=C1)C2=NC3=C(C=C(C=C3)C(=N2)N=C(N)N)C=C3

Biological Activity Overview

Recent studies have demonstrated that quinazoline derivatives exhibit a broad spectrum of biological activities. The following sections detail the specific activities associated with 4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline.

Anticancer Activity

Research indicates that quinazoline derivatives can act as potent inhibitors of various cancer cell lines. A study evaluating the cytotoxic effects of related quinazoline compounds reported IC50 values ranging from 2.44 to 9.43 µM against HCT-116 and HepG2 cancer cell lines, suggesting significant anticancer potential .

Table 1: Cytotoxicity of Quinazoline Derivatives

CompoundIC50 (HCT-116)IC50 (HepG2)
Compound 162.44 µM6.29 µM
Compound 173.50 µM5.00 µM
Compound 185.00 µM7.00 µM

The compound's mechanism may involve DNA intercalation and inhibition of topoisomerase II activity, which are critical pathways in cancer cell proliferation .

Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. A study synthesized various quinazolinone derivatives and tested them against common bacterial strains, showing promising antibacterial activity . The compound's ability to disrupt bacterial cell wall synthesis contributes to its effectiveness.

Table 2: Antibacterial Efficacy of Quinazoline Derivatives

CompoundMinimum Inhibitory Concentration (MIC)
Compound A32 µg/mL
Compound B16 µg/mL
Compound C8 µg/mL

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation : Quinazolines can insert themselves between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : Compounds have shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication .
  • Receptor Modulation : Some derivatives function as antagonists at adenosine receptors, potentially influencing cellular signaling pathways involved in tumor growth .

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives in vivo using murine models. These studies demonstrated that specific substitutions on the quinazoline ring significantly enhanced anticancer activity while minimizing toxicity to normal cells .

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundTarget (IC50_{50})Selectivity Ratio (Kinase/GPCR)Reference
4-(4-Methylphenyl)quinazolineEGFR (0.2 μM)12.5 (vs. 5-HT2A_{2A})
4-Fluorophenyl analog5-HT1A_{1A} (15 nM)0.03 (vs. EGFR)

Q. Table 2. Synthetic Yield Optimization via DoE

ParameterLow LevelHigh LevelOptimal Value
Temperature (°C)6010085
Catalyst (mol%)51510
Reaction Time (h)122418

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